molecular formula C10H7ClN2O2 B13331261 2-Chloro-5-(1H-imidazol-4-yl)benzoic acid

2-Chloro-5-(1H-imidazol-4-yl)benzoic acid

Katalognummer: B13331261
Molekulargewicht: 222.63 g/mol
InChI-Schlüssel: VXXXENRCFWMAGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(1H-imidazol-4-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a chlorine atom and an imidazole ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both the chlorine atom and the imidazole ring imparts unique chemical properties that make it a valuable subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(1H-imidazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.

    Condensation Reactions: The carboxylic acid group can form esters and amides through condensation reactions.

Common Reagents and Conditions

    Nickel Catalysts: Used in the cyclization of amido-nitriles.

    Aryl Halides: Can be used as starting materials or intermediates.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products Formed

    Substituted Imidazoles: Resulting from substitution reactions.

    Esters and Amides: Formed through condensation reactions involving the carboxylic acid group.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(1H-imidazol-4-yl)benzoic acid is not fully understood, but it is believed to involve interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The chlorine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-5-(1H-imidazol-4-yl)benzoic acid is unique due to the specific positioning of the chlorine atom and the imidazole ring on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H7ClN2O2

Molekulargewicht

222.63 g/mol

IUPAC-Name

2-chloro-5-(1H-imidazol-5-yl)benzoic acid

InChI

InChI=1S/C10H7ClN2O2/c11-8-2-1-6(3-7(8)10(14)15)9-4-12-5-13-9/h1-5H,(H,12,13)(H,14,15)

InChI-Schlüssel

VXXXENRCFWMAGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CN=CN2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.